molecular formula C18H26BNO5 B1398093 Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]- CAS No. 656257-49-7

Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-

Cat. No. B1398093
M. Wt: 347.2 g/mol
InChI Key: BCOZHCQIQWULQO-UHFFFAOYSA-N
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Description

“Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The compound also contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group , which is often used in organic synthesis due to its reactivity .


Synthesis Analysis

The synthesis of such compounds typically involves borylation, a process where a boron group is introduced into a molecule . In this case, the borylation likely occurs at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of “Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-” is complex, with a morpholine ring attached to a phenyl group via an acetyl linkage . This phenyl group is further connected to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .


Chemical Reactions Analysis

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in the compound is known to participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 542.8±50.0 °C and a predicted density of 1.25±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

Morpholine derivatives are extensively researched for their synthesis and chemical properties. Wu et al. (2021) conducted a detailed study on the synthesis, crystal structure, and vibrational properties of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and related compounds. They characterized the structures using spectroscopy and X-ray diffraction and conducted DFT calculations to analyze the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals of the compounds, highlighting their chemical versatility and potential for further functionalization in various scientific applications (Wu et al., 2021).

Biological Activity and Pharmacological Potential

Morpholine derivatives also demonstrate significant biological activities, which can be harnessed for pharmacological applications. A study by Al‐Ghorbani et al. (2017) synthesized novel morpholine conjugated benzophenone analogues and evaluated their antagonistic role against neoplastic development. The research highlighted the potential of these compounds in inhibiting tumor growth, providing a foundation for future cancer therapeutics (Al‐Ghorbani et al., 2017).

Chemical Manipulations and Drug Development

The versatile nature of morpholine and its derivatives allows for extensive chemical manipulations, leading to the development of therapeutically significant compounds. Rupak et al. (2016) emphasized the importance of morpholine in the pharmaceutical industry, noting its role in developing various drugs to treat a broad range of medical ailments. The study underscored the importance of structure-activity relationships in developing morpholine-based molecules with potential therapeutic significance (Rupak et al., 2016).

properties

IUPAC Name

1-morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)14-5-7-15(8-6-14)23-13-16(21)20-9-11-22-12-10-20/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOZHCQIQWULQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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